![molecular formula C20H19ClN2O4 B394231 N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 355142-94-8](/img/structure/B394231.png)
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyrrolidinyl ring, a chlorophenyl group, and a methoxybenzyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and methoxybenzyl groups are then introduced via substitution reactions, often using reagents such as chlorobenzene and methoxybenzyl chloride. The final step involves the acylation of the pyrrolidinyl ring to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidinyl derivatives and acetamide analogs, such as:
- N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methylbenzyl)acetamide
- N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-ethoxybenzyl)acetamide
Uniqueness
What sets N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
355142-94-8 |
|---|---|
Fórmula molecular |
C20H19ClN2O4 |
Peso molecular |
386.8g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H19ClN2O4/c1-13(24)22(12-14-3-9-17(27-2)10-4-14)18-11-19(25)23(20(18)26)16-7-5-15(21)6-8-16/h3-10,18H,11-12H2,1-2H3 |
Clave InChI |
GSOOVEFEHVITGG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(=O)N(CC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


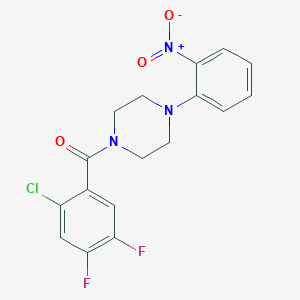
![(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B394149.png)
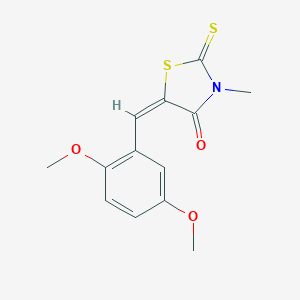
![Ethyl 4-[[3-(4-methoxyphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperazine-1-carboxylate](/img/structure/B394154.png)
![ETHYL 2-[(2Z)-4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE](/img/structure/B394158.png)
![4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B394159.png)
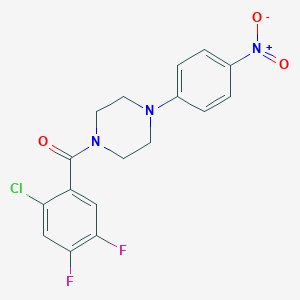
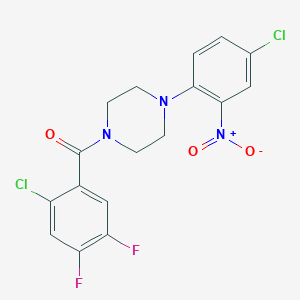
![3-Benzyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B394164.png)
![4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394166.png)
![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B394168.png)
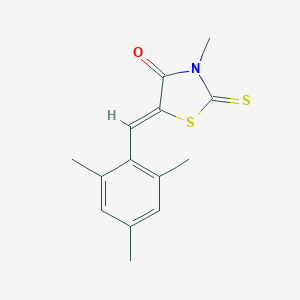

![N-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-PHENYL-1,3-THIAZOL-2(3H)-YLIDEN]-N-PHENYLAMINE](/img/structure/B394172.png)
